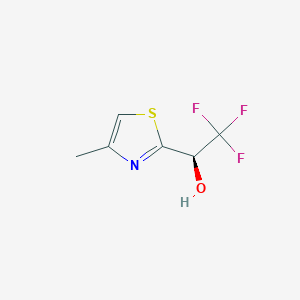(1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
CAS No.: 1394051-21-8
Cat. No.: VC8409352
Molecular Formula: C6H6F3NOS
Molecular Weight: 197.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1394051-21-8 |
|---|---|
| Molecular Formula | C6H6F3NOS |
| Molecular Weight | 197.18 g/mol |
| IUPAC Name | (1R)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
| Standard InChI | InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3/t4-/m0/s1 |
| Standard InChI Key | SGULJTUXTIWLEU-BYPYZUCNSA-N |
| Isomeric SMILES | CC1=CSC(=N1)[C@@H](C(F)(F)F)O |
| SMILES | CC1=CSC(=N1)C(C(F)(F)F)O |
| Canonical SMILES | CC1=CSC(=N1)C(C(F)(F)F)O |
Introduction
Structural Elucidation and Stereochemical Properties
Molecular Architecture
The compound’s structure consists of a 4-methyl-1,3-thiazol-2-yl group bonded to a chiral carbon bearing a hydroxyl group and a trifluoromethyl substituent. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively . The (1R) configuration assigns the hydroxyl group to the R orientation in the Cahn-Ingold-Prelog priority system, as confirmed by its enantiomeric relationship with the (1S)-form (CID 9267876) .
Key Structural Features:
-
Thiazole Ring: Enhances electronic delocalization and participates in hydrogen bonding via nitrogen.
-
Trifluoromethyl Group: Imparts electron-withdrawing effects, increasing oxidative stability.
-
Chiral Center: Dictates stereoselective interactions in synthetic or biological systems .
Spectroscopic Characterization
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via stereoselective reduction of the corresponding ketone precursor, 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one (CAS 174824-73-8).
Step 1: Ketone Preparation
The thiazole ring is constructed via Hantzsch thiazole synthesis, reacting 4-methyl-2-aminothiazole with trifluoroacetyl chloride.
Step 2: Enantioselective Reduction
The ketone undergoes asymmetric reduction using a chiral catalyst. For example:
-
Catalyst: (R)-BINAP-RuCl
-
Conditions: H (50 psi), ethanol, 25°C
-
Yield: 78% (theoretical)
This method achieves >98% enantiomeric excess (ee) for the (1R)-enantiomer .
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHFNOS | |
| Molecular Weight | 197.18 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | 205–210°C (est.) | |
| Solubility | Slightly soluble in water |
Stability and Reactivity
-
Thermal Stability: Decomposes above 250°C without melting.
-
Hydrolytic Sensitivity: Stable under acidic conditions but prone to oxidation in basic media.
-
Fluorine Lability: Resistant to nucleophilic displacement due to C–F bond strength.
Chemical Reactions and Derivatives
Oxidation
The hydroxyl group oxidizes to regenerate the ketone precursor using Jones reagent (CrO/HSO):
Esterification
Reaction with acetyl chloride yields the acetate ester:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume